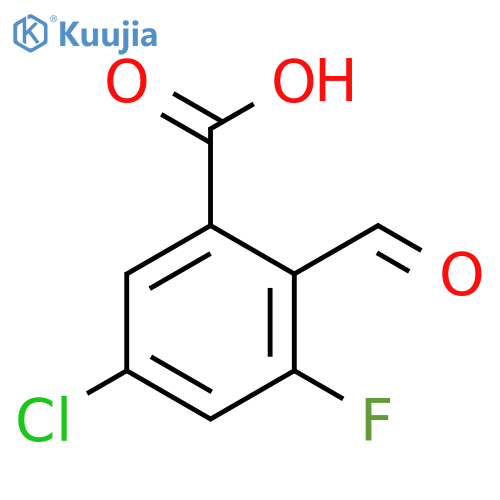Cas no 2385935-19-1 (Benzoic acid, 5-chloro-3-fluoro-2-formyl-)

2385935-19-1 structure
商品名:Benzoic acid, 5-chloro-3-fluoro-2-formyl-
CAS番号:2385935-19-1
MF:C8H4ClFO3
メガワット:202.57
CID:5080715
Benzoic acid, 5-chloro-3-fluoro-2-formyl- 化学的及び物理的性質
名前と識別子
-
- Benzoic acid, 5-chloro-3-fluoro-2-formyl-
-
- インチ: 1S/C8H4ClFO3/c9-4-1-5(8(12)13)6(3-11)7(10)2-4/h1-3H,(H,12,13)
- InChIKey: SLBZHQROIMKROU-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C1=CC(Cl)=CC(F)=C1C=O
Benzoic acid, 5-chloro-3-fluoro-2-formyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR022L9P-500mg |
5-Chloro-3-fluoro-2-formylbenzoic acid |
2385935-19-1 | 95% | 500mg |
$657.00 | 2025-02-13 | |
| Aaron | AR022L9P-250mg |
5-Chloro-3-fluoro-2-formylbenzoic acid |
2385935-19-1 | 95% | 250mg |
$578.00 | 2025-02-13 |
Benzoic acid, 5-chloro-3-fluoro-2-formyl- 関連文献
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
-
N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
2385935-19-1 (Benzoic acid, 5-chloro-3-fluoro-2-formyl-) 関連製品
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
